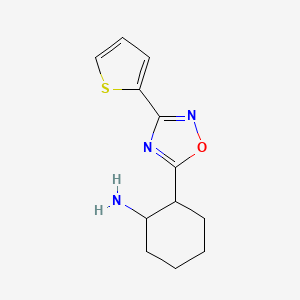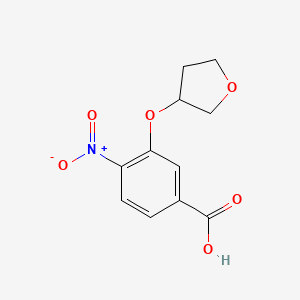![molecular formula C8H9N3O B1454466 4,5-二氢-1H-吡啶并[2,3-b][1,4]二氮杂卓-2(3H)-酮 CAS No. 757966-64-6](/img/structure/B1454466.png)
4,5-二氢-1H-吡啶并[2,3-b][1,4]二氮杂卓-2(3H)-酮
描述
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused ring system that includes both pyridine and diazepine moieties, making it a versatile scaffold for the development of various bioactive molecules.
科学研究应用
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
作用机制
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks) and the epidermal growth factor receptor (egfr) .
Mode of Action
Compounds that target cdks typically inhibit their activity, preventing the phosphorylation of key components for cell proliferation . Similarly, compounds that target EGFR typically inhibit its activity, preventing cell survival, growth, differentiation, and tumor formation .
Biochemical Pathways
Inhibition of cdks and egfr would affect cell cycle progression and signal transduction pathways involved in cell survival and proliferation .
Result of Action
Inhibition of cdks and egfr would likely result in decreased cell proliferation and potentially induce apoptosis .
生化分析
Biochemical Properties
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction with CDKs involves binding to the active site, inhibiting their activity, and thus affecting cell proliferation. Additionally, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can interact with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . It influences cell function by modulating cell signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for cell survival and apoptosis. Furthermore, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression. The inhibition of CDKs results in cell cycle arrest, which is a critical mechanism for its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability.
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system, known for its biological activity.
1H-pyrido[2,3-b]indole: A compound with a fused pyridine and indole ring system, used in medicinal chemistry for its pharmacological properties.
Uniqueness
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJBUDNRWYUVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679149 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757966-64-6 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


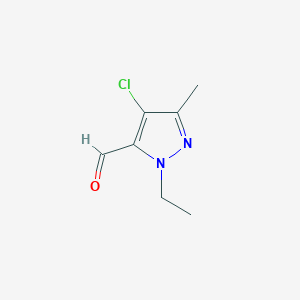
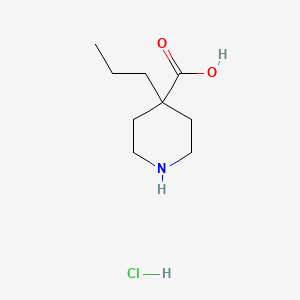
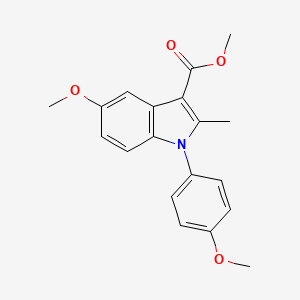
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)


